1-Acetyl-5-bromo-7-nitroindoline
Overview
Description
1-Acetyl-5-bromo-7-nitroindoline is an organic compound with the molecular formula C10H9BrN2O3 and a molecular weight of 285.09 g/mol . It is a halogenated heterocyclic compound, characterized by the presence of bromine and nitro groups on an indoline ring. This compound is typically found as a white or light yellow crystalline solid .
Preparation Methods
1-Acetyl-5-bromo-7-nitroindoline can be synthesized through a multi-step process:
Preparation of 2-bromo-5-nitroaniline: This involves the bromination of aniline followed by nitration to introduce the bromine and nitro groups.
Formation of 5-bromo-7-nitroindole: The 2-bromo-5-nitroaniline is then reacted with indole to form the indole derivative.
Acetylation: The final step involves acetylating the 5-bromo-7-nitroindole using acetic anhydride to yield this compound.
Chemical Reactions Analysis
1-Acetyl-5-bromo-7-nitroindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyl-5-bromo-7-nitroindoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the manufacturing of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-acetyl-5-bromo-7-nitroindoline involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes .
Comparison with Similar Compounds
1-Acetyl-5-bromo-7-nitroindoline can be compared with other similar compounds such as:
1-Acetyl-5-nitroindoline: Lacks the bromine atom, which affects its reactivity and biological activity.
1-Acetyl-5-bromoindoline: Lacks the nitro group, which influences its chemical properties and applications.
1-Acetyl-7-nitroindoline: The position of the nitro group is different, leading to variations in its chemical behavior and uses.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and applications.
Properties
IUPAC Name |
1-(5-bromo-7-nitro-2,3-dihydroindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-6(14)12-3-2-7-4-8(11)5-9(10(7)12)13(15)16/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCELVCGNAKOBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369581 | |
Record name | 1-Acetyl-5-bromo-7-nitroindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62368-07-4 | |
Record name | 1-Acetyl-5-bromo-7-nitroindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Acetyl-5-bromo-7-nitroindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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